Phenol, p-(9-acridinylamino)-
Description
Contextualizing Phenol (B47542), p-(9-Acridinylamino)- within 9-Anilinoacridine (B1211779) Chemistry
Phenol, p-(9-acridinylamino)- is a derivative of the parent structure, 9-anilinoacridine. nih.gov This class of compounds is characterized by a central acridine (B1665455) ring system linked to an aniline (B41778) (phenylamine) group at the 9th position. nih.gov The acridine portion is a planar, electron-deficient heterocycle, a feature that allows it to insert itself between the base pairs of double-stranded DNA, a process known as intercalation. e-journals.injscimedcentral.com This interaction with DNA is a cornerstone of the biological activity observed in many 9-anilinoacridine derivatives. e-journals.in
The general structure allows for extensive modification on both the acridine and the aniline rings, leading to a vast library of derivatives with varied chemical properties and biological effects. dnu.dp.uabenthamdirect.com Phenol, p-(9-acridinylamino)- is distinguished by the presence of a hydroxyl (-OH) group at the para (4') position of the anilino ring. lookchem.com This specific substitution influences the molecule's electronic properties, solubility, and potential for hydrogen bonding, which can in turn affect its interaction with biological targets. benthamdirect.comnih.gov The synthesis of such derivatives typically involves the reaction of 9-chloroacridine (B74977) with the corresponding aromatic amine, in this case, p-aminophenol. e-journals.inresearchgate.net
| Property | Value |
|---|---|
| Chemical Name | Phenol, p-(9-acridinylamino)- |
| Synonyms | 4-(acridin-9-ylamino)phenol, 9-(4-Hydroxyanilino)acridine |
| CAS Number | 61421-83-8 lookchem.com |
| Molecular Formula | C19H14N2O lookchem.com |
| Molecular Weight | 286.333 g/mol lookchem.com |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)O lookchem.com |
Historical Perspectives on 9-Anilinoacridine Research in Biochemical Systems
The study of 9-anilinoacridines in biochemical and medicinal chemistry has a rich history, primarily driven by the search for new anticancer drugs. dnu.dp.uajscimedcentral.com A landmark compound in this family is Amsacrine (B1665488) (m-AMSA), which emerged from extensive structure-activity relationship studies. dnu.dp.uajscimedcentral.com Amsacrine, chemically known as 4'-(9-acridinylamino)methanesulfon-m-anisidide, was one of the first DNA intercalating agents to be identified as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and organization. e-journals.indnu.dp.ua This discovery solidified the mechanism of action for this class of compounds, showing that they stabilize the "cleavable complex" formed between topoisomerase II and DNA, leading to double-strand breaks and ultimately, cell death. jscimedcentral.comjscimedcentral.com
Following the development of Amsacrine, research expanded to synthesize and evaluate a multitude of analogues to improve efficacy and overcome issues like biological instability. jscimedcentral.com For instance, compounds like 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) were developed to avoid the bio-oxidation problems seen with Amsacrine. dnu.dp.uanih.gov Research also explored the impact of various substituents on both the acridine and anilino rings, revealing that even slight structural modifications could significantly alter biological activity. jscimedcentral.combenthamdirect.com This historical work established 9-anilinoacridines as a versatile scaffold for developing DNA-targeting agents and provided a deep understanding of their structure-property relationships. dnu.dp.uaacs.org
Scope and Significance of Academic Inquiry into Phenol, p-(9-Acridinylamino)-
Academic inquiry into Phenol, p-(9-acridinylamino)- and its close analogues is significant for several reasons. Primarily, it serves as a fundamental building block for the design of new, potentially more effective, therapeutic agents. nih.govresearchgate.net The phenolic hydroxyl group is a key functional handle for further chemical modification. For example, it can be used to attach other functional groups or pharmacophores, such as nitrogen mustards or peptides, to create hybrid molecules with dual mechanisms of action or enhanced targeting capabilities. nih.govnih.govresearchgate.net
The compound itself is a subject of research to understand the fundamental principles of drug-DNA interactions. smolecule.com Studies on Phenol, p-(9-acridinylamino)- and its derivatives help to elucidate how substitutions on the anilino ring influence DNA binding affinity, intercalation geometry, and topoisomerase II inhibition. benthamdirect.comnih.gov Quantitative structure-activity relationship (QSAR) studies frequently analyze such derivatives to build predictive models for anticancer activity. benthamdirect.comnih.gov These investigations have shown the importance of electronic and steric factors in the biological activity of 9-anilinoacridines. benthamdirect.comnih.gov Therefore, Phenol, p-(9-acridinylamino)- is not just a potential drug candidate itself, but also a valuable tool in chemical biology for probing complex biological processes and for the rational design of next-generation DNA-intercalating agents. smolecule.comsciencepublishinggroup.com
Structure
3D Structure
Properties
CAS No. |
61421-83-8 |
|---|---|
Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-(acridin-9-ylamino)phenol |
InChI |
InChI=1S/C19H14N2O/c22-14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,22H,(H,20,21) |
InChI Key |
YJRBRXLARFRAFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Synthetic Methodologies for Phenol, P 9 Acridinylamino and Analogues
Established Synthetic Routes for 9-Anilinoacridines
The foundational methods for constructing the 9-anilinoacridine (B1211779) scaffold primarily rely on condensation reactions and strategies to modify the phenolic ring.
Condensation Reactions Utilizing 9-Chloroacridine (B74977) Derivatives
A cornerstone in the synthesis of 9-anilinoacridines is the condensation reaction between a 9-chloroacridine derivative and an appropriate aromatic amine. nih.gove-journals.in This reaction, a type of nucleophilic aromatic substitution, is a versatile and widely employed method.
The synthesis typically begins with the preparation of the 9-chloroacridine core. This is often achieved through the cyclization of N-phenylanthranilic acid using phosphorus oxychloride (POCl₃), which also serves as the chlorinating agent. e-journals.inresearchgate.netijpsonline.com The N-phenylanthranilic acid itself can be synthesized via an Ullmann condensation between an o-chlorobenzoic acid and an aniline (B41778). researchgate.netwikipedia.org
Once the 9-chloroacridine is obtained, it is reacted with an aromatic amine, such as p-aminophenol, to yield the desired 9-anilinoacridine. The reaction is often carried out in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or 2-butanol, and may be facilitated by the presence of a catalytic amount of acid, such as concentrated hydrochloric acid. e-journals.inchemisgroup.us The reaction progress is typically monitored by thin-layer chromatography (TLC). e-journals.in
Table 1: Examples of Condensation Reactions for 9-Anilinoacridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 9-Chloroacridine | Aromatic Amines | NMP, conc. HCl | 9-Anilinoacridine hydrochlorides | Not specified | e-journals.in |
| 9-Chloroacridine | 4-Aminoacetophenone | 2-Butanol | 1-[4-(Acridin-9-ylamino) phenyl]ethanone | 71 | chemisgroup.us |
| N-phenylanthranilic acid | Phosphorus oxychloride | - | 9-Chloroacridine | 85 | e-journals.in |
This table is interactive. Click on the headers to sort the data.
Strategies for Para-Substitution on the Phenolic Ring
Achieving para-substitution on the phenolic ring of 9-anilinoacridines can be accomplished through two main strategies:
Starting with a para-substituted aniline: The most direct approach involves using a p-aminophenol derivative that already contains the desired substituent during the initial condensation reaction with 9-chloroacridine. For instance, to synthesize analogues with different groups at the para-position of the phenol (B47542), one would start with the corresponding substituted p-aminophenols.
Modification of a pre-formed 9-anilinoacridine: It is also possible to introduce or modify substituents on the phenolic ring after the formation of the 9-anilinoacridine scaffold. For example, a precursor molecule like 1-[4-(acridin-9-ylamino) phenyl]ethanone, synthesized from 4-aminoacetophenone, can be further modified. ijpsonline.comchemisgroup.us The ketone group can serve as a handle for subsequent reactions, such as the Claisen-Schmidt condensation to form chalcones, which can then be cyclized to introduce heterocyclic rings onto the para-position of the anilino moiety. ijpsonline.comijpsonline.com
Advanced Synthetic Approaches and Chemo-Selective Transformations
More recent synthetic methodologies have focused on improving efficiency, and selectivity, and allowing for the rapid generation of diverse derivatives.
Palladium-Catalyzed Coupling Reactions in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including derivatives of 9-anilinoacridines. While the core synthesis often relies on classical methods, palladium catalysis can be employed for further functionalization. For instance, palladium-catalyzed reactions can be used to introduce various substituents onto the acridine (B1665455) or anilino rings, offering a high degree of control and versatility. evitachem.comsmolecule.com The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is an alternative to the classical Ullmann condensation for creating the anilino-acridine linkage, often under milder conditions.
Radiosynthesis and Isotopic Labeling Strategies
Radiosynthesis and isotopic labeling are crucial techniques for studying the biological fate and mechanism of action of drug candidates. Stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) are commonly used. iris-biotech.de These labeled compounds can be used as internal standards in quantitative mass spectrometry-based assays to study drug metabolism, distribution, and pharmacokinetics. iris-biotech.de
The general strategy for preparing an isotopically labeled version of Phenol, p-(9-acridinylamino)- would involve incorporating the isotopic label into one of the synthetic precursors. For example, a ¹³C-labeled p-aminophenol could be used in the condensation reaction with 9-chloroacridine to produce the final compound with the label on the phenolic ring. Alternatively, labeled precursors could be used in the synthesis of the acridine core itself. nih.gov Isotopic labeling can also be used to trace the origin of atoms in reaction mechanisms, for instance, by using ¹⁸O-labeled water or oxygen gas in photocatalytic degradation studies of related aromatic compounds. mdpi.com While specific literature on the radiosynthesis of Phenol, p-(9-acridinylamino)- is not prevalent, the established methods for isotopic labeling of organic molecules are applicable. nih.govbiorxiv.org
Development of Radiolabeled 9-Aminoacridine (B1665356) Derivatives
The development of radiolabeled 9-aminoacridine derivatives aims to combine the DNA-intercalating properties of the acridine core with the cytotoxic potential of radionuclides. This approach could enhance the efficacy of radionuclide cancer therapy for disseminated diseases. researchgate.net Research has focused on incorporating various radionuclides, such as the Auger-emitting nuclide Iodine-125 (¹²⁵I) and the therapeutic beta-emitter Lutetium-177 (¹⁷⁷Lu), onto the acridine framework. nih.govresearchgate.net
Two primary strategies have emerged for radiolabeling: direct labeling of an activated aromatic ring and indirect labeling via a bifunctional chelating agent (BFCA).
An example of direct labeling involves the radioiodination of acridine derivatives containing a phenol group. The amino acid 2-(acridin-9-ylamino)-3-(4-hydroxyphenyl)propionic acid, an analogue of the target compound, was directly labeled with ¹²⁵I. researchgate.net The hydroxyl group on the phenyl ring activates it for electrophilic substitution, allowing the iodine to be incorporated at the ortho position relative to the hydroxyl group. This method proved to be highly efficient, achieving a labeling yield of 92%. researchgate.net
In cases where direct incorporation of a radionuclide is challenging or might interfere with the molecule's biological function, an indirect approach is employed. nih.gov Researchers successfully developed a ¹⁷⁷Lu-labeled acridine derivative for potential tumor therapy. nih.gov This was achieved by first coupling 9-aminoacridine with a BFCA, p-NCS-benzyl-DOTA. The resulting conjugate was then radiolabeled with ¹⁷⁷Lu. This method ensures that the radionuclide is held by a stable chelator without compromising the DNA intercalation ability of the acridine moiety. nih.gov
Table 1: Examples of Radiolabeled 9-Aminoacridine Derivatives
| Derivative | Radionuclide | Labeling Method | Labeling Yield (%) | Reference |
|---|---|---|---|---|
| 2-(Acridin-9-ylamino)-3-(4-hydroxyphenyl)propionic acid | ¹²⁵I | Direct electrophilic substitution | 92% | researchgate.net |
| N-[8-(Acridin-9-ylamino)octyl]-3-iodobenzamide | ¹²⁵I | Destannylation | 92% | researchgate.net |
| 4-[2-(Acridin-9-ylamino)-ethyl]-phenol | ¹²⁵I | Direct electrophilic substitution | High | researchgate.net |
| Acridine-p-NCS-benzyl-DOTA conjugate | ¹⁷⁷Lu | Indirect via BFCA | >98% (radiochemical purity) | nih.gov |
Precursor Design for Radionuclide Incorporation
The successful synthesis of radiolabeled compounds is critically dependent on the strategic design of their non-radioactive precursors. The precursor must contain a functional group that can react efficiently and selectively with the radionuclide under mild conditions.
Phenolic Precursors: For radiohalogenation, phenolic groups are highly effective functional moieties. The hydroxyl group in precursors like 4-[2-(acridin-9-ylamino)-ethyl]-phenol activates the aromatic ring, facilitating direct electrophilic substitution with radiohalogens like ¹²⁵I. researchgate.net This strategy leverages the inherent reactivity of the phenol ring to achieve high labeling yields. researchgate.net
Organotin Precursors: An alternative and widely used method for radioiodination is the Stannyl-Halogen exchange reaction. This involves designing precursors that incorporate a trialkylstannyl group, typically trimethylstannyl (-Sn(CH₃)₃) or tributylstannyl. researchgate.netresearchgate.net For instance, N-[ψ-(acridin-9-ylamino)alkyl]-3-(trimethylstannyl)benzamides were synthesized as precursors for labeling with ¹²⁵I. researchgate.net The trimethylstannyl group is readily exchanged with iodine, providing a reliable and high-yield route to the radioiodinated product. The synthesis of stannylated precursors often starts from the corresponding iodo derivatives, which undergo a palladium-catalyzed reaction to introduce the organotin group. researchgate.net
Precursors for Chelation: For metallic radionuclides like ¹⁷⁷Lu, the precursor design involves attaching a chelating agent to the 9-aminoacridine structure. It is crucial that this modification does not hinder the molecule's ability to intercalate with DNA. nih.gov The use of a bifunctional chelator like p-NCS-benzyl-DOTA is an elegant solution. nih.gov The isothiocyanate (-NCS) group on the chelator reacts readily with the amino group (-NH₂) of 9-aminoacridine to form a stable conjugate. This leaves the DOTA portion of the molecule free to form a highly stable complex with the metallic radionuclide. nih.gov This modular design separates the biological targeting function (acridine) from the radionuclide-carrying function (chelator). nih.gov
Table 2: Precursor Strategies for Radionuclide Incorporation
| Precursor Type | Functional Group | Radionuclide | Labeling Reaction | Example Precursor | Reference |
|---|---|---|---|---|---|
| Phenolic | Hydroxyl (-OH) | ¹²⁵I, ¹³¹I | Electrophilic Substitution | 4-[2-(Acridin-9-ylamino)-ethyl]-phenol | researchgate.net |
| Organotin | Trimethylstannyl (-Sn(CH₃)₃) | ¹²⁵I, ¹³¹I | Stannyl-Halogen Exchange | N-[3-(Acridin-9-ylamino)propyl]-3-(trimethylstannyl)benzamide | researchgate.net |
| Chelator-Conjugate | Isothiocyanate (-NCS) for coupling | ¹⁷⁷Lu, ⁹⁰Y, etc. | Chelation | 9-Aminoacridine + p-NCS-benzyl-DOTA | nih.gov |
Molecular Interactions and Biological Mechanisms of Action in Vitro
Nucleic Acid Interaction Mechanisms of Phenol (B47542), p-(9-Acridinylamino)- and its Analogues
The interaction of amsacrine (B1665488) with DNA is a cornerstone of its mechanism of action, involving a multi-faceted binding process that is influenced by its distinct structural components.
DNA Intercalation Modalities and Topographical Binding Specificities
Amsacrine functions as a potent DNA intercalating agent, a process facilitated by its planar acridine (B1665455) ring which inserts between adjacent base pairs of the DNA double helix. nih.govencyclopedia.pubwho.int This intercalation is not a simple insertion; studies have revealed a more complex binding modality. Research indicates that amsacrine exhibits a mixed type of DNA binding, involving both intercalation and interaction with the minor groove. plos.org The methoxyaniline side chain of amsacrine projects into the minor groove, playing a crucial role in the binding specificity. encyclopedia.pubplos.org This dual interaction is sensitive to the geometry and hydration patterns of the DNA's minor groove. plos.org
Influence of Molecular Structure on DNA Binding Affinity
The specific chemical structure of amsacrine and its analogues significantly dictates their affinity for DNA. nih.govacs.org The DNA-binding affinity is a necessary, though not solely sufficient, condition for its anticancer activity. encyclopedia.pub The molecule consists of an intercalative acridine chromophore and a 4'-amino-methanesulfon-m-anisidide side chain. nih.govcapes.gov.bracs.org
Modifications to either the acridine ring or the anilino side chain can drastically alter DNA binding. For instance, the position of the methoxy (B1213986) group on the anilino ring is critical. Amsacrine (m-AMSA), with the methoxy group at the meta (3') position, is a potent agent. In contrast, its isomer, o-AMSA, where the methoxy group is at the ortho (2') position, is a stronger intercalator but exhibits significantly reduced biological activity, highlighting that simple intercalation strength does not solely determine efficacy. nih.govacs.org
Analogues with extended chromophores, such as phenanthroline derivatives, have been shown to be stronger DNA-binding ligands than their corresponding acridine counterparts. nih.gov Furthermore, the addition of substituents to the acridine ring can enhance DNA binding. For example, the 4-methyl-m-AMSA derivative binds to DNA with approximately twice the affinity of amsacrine. nih.gov An analogue with a 4-(N-methylcarboxamido)-5-methyl substitution on the acridine ring (CI-921) also demonstrates a high association constant for DNA. aacrjournals.org The table below summarizes the DNA binding affinities of amsacrine and some of its analogues.
| Compound | Modification | Relative DNA Binding Affinity/Association Constant (Ka) | Reference |
|---|---|---|---|
| Amsacrine (m-AMSA) | Standard | Ka ~1.3 x 10^5 M-1 | nih.gov |
| o-AMSA | Methoxy group at 2' position | Stronger intercalator than m-AMSA | nih.govacs.org |
| 4-methyl-m-AMSA | Methyl group on acridine ring | ~2-fold higher than m-AMSA | nih.gov |
| NSC 343499 (CI-921 analogue) | N-5-dimethyl-4-acridinecarboxamide | Ka 2.1 × 10^6 M-1 (16-fold higher than amsacrine) | aacrjournals.org |
| Phenanthroline analogues | Extended chromophore | Stronger DNA-binding ligands than acridine analogues | nih.gov |
Topoisomerase Enzyme Modulation
Amsacrine's primary mechanism of cytotoxicity involves its interaction with topoisomerase II, a critical enzyme that manages DNA topology by catalyzing the passage of one DNA double helix through another. mdpi.comencyclopedia.pub
Inhibition of DNA Topoisomerase II Activity
Amsacrine is historically significant as one of the first compounds identified as a topoisomerase II poison. nih.govcapes.gov.bracs.orgmdpi.com It does not inhibit the enzyme's catalytic activity by preventing DNA binding, but rather by trapping a key intermediate in the enzyme's reaction cycle. nih.govencyclopedia.pub Amsacrine stabilizes the "cleavable complex," a transient state where topoisomerase II has introduced a double-strand break in the DNA and is covalently attached to the 5' ends of the broken strands. caymanchem.comcaymanchem.com By inhibiting the subsequent re-ligation of these broken DNA strands, amsacrine leads to an accumulation of these protein-linked DNA breaks, which are ultimately lethal to the cell. nih.govmdpi.comencyclopedia.pub
The inhibitory activity is isoform-nonspecific, affecting both human topoisomerase IIα and IIβ similarly in vitro. nih.gov The anilino side chain of amsacrine is believed to interact directly with the topoisomerase II enzyme. encyclopedia.pubnih.gov Molecules that mimic this side chain can inhibit the cytotoxic effects of amsacrine, suggesting a competitive binding interaction at the enzyme. nih.gov While DNA intercalation is crucial for increasing the local concentration of the drug and thus its affinity for the topoisomerase II-DNA complex, the specificity and much of the poisoning activity are attributed to the headgroup. nih.govacs.orgresearchgate.netnih.gov Even the non-intercalative headgroup of amsacrine, when detached from the acridine moiety, can enhance enzyme-mediated DNA cleavage, albeit with a much lower affinity. nih.govcapes.gov.bracs.orgresearchgate.netnih.gov
Induction of Topoisomerase II-Mediated DNA Cleavage Complexes
A central aspect of amsacrine's function as a topoisomerase II poison is its ability to stimulate the formation of covalent enzyme-cleaved DNA complexes. nih.govresearchgate.netnih.gov The drug increases the steady-state concentration of these ternary complexes (topoisomerase II-DNA-drug), primarily by decreasing the rate of the DNA ligation step of the enzyme's catalytic cycle. nih.govplos.org
The structural features of amsacrine are critical for this induction. The 3'-methoxy group on the anilino ring positively affects the drug's function, potentially by restricting the rotation of the headgroup into a favorable orientation for interaction within the ternary complex. nih.govcapes.gov.bracs.orgresearchgate.netnih.gov Shifting the methoxy group to the 2'-position (o-AMSA) abrogates this function, despite its stronger DNA binding, likely due to increased rotational freedom of the headgroup which may impair crucial interactions. nih.govcapes.gov.bracs.orgresearchgate.netnih.gov The table below illustrates the relative ability of amsacrine and its analogues to induce topoisomerase II-mediated DNA cleavage.
| Compound | Relative Ability to Induce Topoisomerase II-Mediated DNA Cleavage | Reference |
|---|---|---|
| Amsacrine (m-AMSA) | Potent inducer; enhances cleavage ~7-8 fold | nih.gov |
| o-AMSA | Almost no ability to poison the enzyme | nih.govresearchgate.net |
| AMSA (lacks methoxy group) | Less active than m-AMSA, more active than o-AMSA | nih.govresearchgate.net |
| 4-methyl-m-AMSA | ~2-fold more potent than m-AMSA | nih.gov |
| Detached m-AMSA headgroup | Enhances cleavage, but with 100-fold lower affinity | nih.govcapes.gov.bracs.orgresearchgate.netnih.gov |
Effects on DNA Strand-Passing Activity
Beyond stabilizing the cleavable complex, amsacrine and its analogues can also inhibit the catalytic strand-passing activity of topoisomerase II. caymanchem.comcaymanchem.comaacrjournals.orgnih.gov This activity is essential for processes like DNA replication and chromosome segregation. At a concentration of 20 μg/ml, amsacrine inhibits the DNA strand-passing activity of topoisomerase II. caymanchem.comcaymanchem.com Certain analogues, which may have a reduced ability to induce cleavage complexes with resistant forms of topoisomerase II, can still inhibit the enzyme's strand-passing activity at high concentrations. aacrjournals.orgnih.gov This effect is thought to be related to their high DNA binding affinity, which may sterically hinder the enzyme's function. aacrjournals.org
Cellular Biochemical Responses (In Vitro)
"Phenol, p-(9-acridinylamino)-" and its analogues, most notably amsacrine, are recognized for their capacity to induce significant DNA damage within cells. The primary mechanism involves the interaction with topoisomerase II, leading to the formation of a stable "cleavable complex" where the DNA is cut, but the enzyme is unable to re-ligate the strands. patsnap.comnih.gov This stabilization of the topoisomerase II-DNA complex results in the accumulation of DNA double-strand breaks (DSBs). nih.govpatsnap.comdrugbank.comcancercareontario.ca
Upon denaturation of the proteins in this arrested complex, both DSBs and single-strand breaks (ssbs) are revealed. nih.gov Furthermore, these interactions lead to the formation of DNA-protein cross-links (DPCs), where the topoisomerase enzyme becomes covalently bound to the DNA. nih.govaacrjournals.orgnih.gov The formation of these lesions is a hallmark of topoisomerase II poisons like amsacrine. nih.gov
Studies have demonstrated that amsacrine induces these forms of DNA damage in a variety of cell lines. nih.govaacrjournals.org For instance, in human leukemia HL-60 cells, amsacrine treatment leads to a detectable increase in DNA-protein cross-links. nih.gov The magnitude of this drug-induced DNA damage often correlates with the cytotoxic effects observed in cancer cells. nih.gov Research using techniques like pulsed-field gel electrophoresis and alkaline elution has been instrumental in quantifying the extent of DSBs and DPCs induced by amsacrine and its analogues. nih.govaacrjournals.org
The following table summarizes the types of DNA damage induced by amsacrine, a representative analogue of "Phenol, p-(9-acridinylamino)-".
| Type of DNA Damage | Description | References |
| Double-Strand Breaks (DSBs) | Breaks in both strands of the DNA double helix, a severe form of DNA damage. | nih.govpatsnap.comdrugbank.comcancercareontario.ca |
| Single-Strand Breaks (ssbs) | A nick in one of the two strands of the DNA. | nih.gov |
| DNA-Protein Cross-Links (DPCs) | Covalent bonds formed between DNA and proteins, primarily topoisomerase II. | nih.govaacrjournals.orgnih.gov |
The induction of DNA damage by "Phenol, p-(9-acridinylamino)-" and its analogues translates into potent inhibition of cellular growth and proliferation, a key aspect of their antineoplastic activity. This cytotoxic effect is particularly pronounced in rapidly dividing cells, which are two to four times more sensitive than resting cells. drugbank.com The cytotoxicity is greatest during the S phase of the cell cycle, a period when topoisomerase levels are at their maximum. drugbank.comcancer.gov
The mechanism of growth inhibition is directly linked to the drug's interaction with topoisomerase II. By stabilizing the cleavable complex and inducing DNA double-strand breaks, these compounds trigger a cellular response that arrests the cell cycle, typically in the S and G2 phases, and ultimately leads to cell death. cancercareontario.cacancer.gov
Numerous studies have quantified the growth-inhibitory effects of amsacrine and its derivatives across a wide range of cancer cell lines. The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells. For example, novel aminoacridine derivatives have shown significant cytotoxic effects against various human tumor cells, with some compounds exhibiting IC50 values in the sub-micromolar range in cell lines such as human lymphoblastic leukemia (CCRF-CEM), breast carcinoma (MX-1), and colon carcinoma (HCT-116). researchgate.net
The table below presents a selection of research findings on the cellular growth inhibition by amsacrine and its analogues in different cancer cell lines.
It's noteworthy that the cellular response can be influenced by the specific structural features of the analogue. For instance, the placement of substituents on the acridine chromophore can significantly impact the compound's activity against different tumor types. encyclopedia.pub Furthermore, resistance to these compounds can develop, often through alterations in topoisomerase II or the expression of drug efflux pumps like P-glycoprotein. nih.gov
The cellular response to the DNA damage induced by "Phenol, p-(9-acridinylamino)-" and its analogues involves the activation of complex molecular signaling pathways, with the tumor suppressor protein p53 playing a significant role. Following the generation of DNA double-strand breaks by compounds like amsacrine, cells activate DNA damage response pathways. mdpi.com
One of the key consequences of this activation is the induction and stabilization of p53. tandfonline.com Amsacrine has been shown to induce the transcription of the p53 tumor suppressor protein. cancer.gov Furthermore, it can block the ubiquitination and subsequent proteasomal degradation of p53, leading to its accumulation in the cell. cancer.gov This stabilization of p53 occurs without the typical phosphorylation on serine 15 or serine 20 that is often seen with other DNA damaging agents. tandfonline.com
The elevated levels of functional p53 then trigger the transcription of its target genes, which are involved in cell cycle arrest and apoptosis. tandfonline.com For example, treatment with amsacrine can lead to increased levels of p21 (a cell cycle inhibitor) and MDM2 (a negative regulator of p53). tandfonline.com In human retinoblastoma cells, topoisomerase inhibitors, including amsacrine, were found to increase the levels of p53, which was followed by an increase in p53-related proteins like p21 and the pro-apoptotic protein Bax. nih.gov This p53-dependent apoptosis is a crucial component of the compound's anticancer activity. cancer.govtandfonline.com
Studies have shown that various acridine derivatives, including amsacrine, can induce p53 transcriptional activity. tandfonline.com For instance, in HCT116 cells, treatment with amsacrine at a concentration of 50 µM resulted in a clear induction of p53 protein levels. tandfonline.com However, the ability to induce p53 function can vary among different analogues. While amsacrine is an effective inducer of p53, some of its derivatives, like quinacrine, have been found to be even more potent in this regard in certain cancer cell models, such as renal cell carcinoma. pnas.org This suggests that the p53-activating potential can be modulated through structural modifications of the acridine core.
The activation of the p53 pathway by these compounds represents a critical mechanism by which they exert their cytotoxic effects, linking the initial event of topoisomerase II poisoning to the ultimate fate of the cancer cell.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Elucidating Structural Determinants for Biological Potency
The biological activity of Phenol (B47542), p-(9-acridinylamino)- and its analogues is determined by the interplay of substituents on both the anilino ring and the acridine (B1665455) chromophore. These modifications influence the electronic properties, hydrophobicity, and steric factors of the molecule, which in turn dictate its ability to bind to DNA and inhibit enzymes like topoisomerase II. cust.edu.twonua.edu.uaoup.com
Impact of Substituents on Anilino Ring Electronegativity and Biological Activity
The electronic nature of substituents on the anilino ring plays a crucial role in modulating the biological activity of 9-anilinoacridine (B1211779) derivatives. The introduction of electron-donating groups, such as a methoxy (B1213986) (-OCH3) group, to the anilino ring has been shown to increase the electronegativity of the ring and enhance antitumor potency. onua.edu.uaceon.rs This increased electron density on the anilino ring is thought to facilitate more effective drug-enzyme interactions. onua.edu.ua
For instance, studies comparing 5-(9-acridinylamino)anisidines (with an -OCH3 group) to 5-(9-acridinylamino)toluidines (with a -CH3 group) revealed that the anisidine analogues were generally more cytotoxic. onua.edu.ua This suggests that the greater electron-donating capacity of the methoxy group, compared to the methyl group, favorably influences the compound's biological activity. onua.edu.ua The inductive effect of these substituents alters the electronegativity of the anilino ring, which is believed to be a critical factor in the drug's interaction with its binding site on macromolecules. onua.edu.ua
Conversely, the removal or replacement of certain functional groups can diminish activity. For example, replacing the hydroxymethyl (-CH2OH) group on the anilino ring of 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) with a methyl group resulted in reduced cytotoxicity and a weaker inhibitory effect against topoisomerase II. onua.edu.ua This highlights the importance of specific functional groups on the anilino ring for maintaining potent biological activity, likely through their involvement in drug/DNA binding. onua.edu.ua
Influence of Acridine Chromophore Modifications on Drug-DNA/Enzyme Interactions
Modifications to the acridine chromophore, the planar tricycle at the core of these molecules, significantly impact their ability to interact with DNA and associated enzymes. The acridine ring system is the primary DNA-interactive domain, intercalating between the base pairs of the DNA double helix. cust.edu.twoup.com The nature and position of substituents on this chromophore can modulate the strength and specificity of this intercalation, as well as influence interactions with enzymes like topoisomerase II. cust.edu.twonua.edu.uaoup.com
For example, introducing a methyl group and a carboxamide side chain at the C4 and C5 positions of the acridine ring has been shown to enhance the cytotoxicity of derivatives like m-AMSA and AHMA. cust.edu.tw These substituents can influence the drug/DNA interaction, thereby altering the compound's cytotoxic profile. onua.edu.ua The planar area of the acridine nucleus is ideally suited for intercalation, and its interaction with DNA is a key step in the mechanism of action for many of these compounds. oup.com
Comparative Structure-Activity Studies of Phenol, p-(9-Acridinylamino)- Analogues
The spatial arrangement of substituents on the anilino ring and the resulting molecular geometry have profound effects on the biological activity of Phenol, p-(9-acridinylamino)- analogues. Comparative studies of positional isomers and the correlation of their biochemical effects with cellular outcomes have provided valuable insights into their mechanism of action.
Positional Isomerism (Ortho-, Meta-, Para-) Effects on Biological Activity
The position of substituents on the anilino ring—ortho, meta, or para—significantly influences the biological activity of 9-anilinoacridine derivatives. onua.edu.ua This phenomenon, known as positional isomerism, can lead to substantial differences in cytotoxicity and other biological effects, even when the same substituents are present. rsc.orgnih.govdergipark.org.tr
The following table summarizes the comparative cytotoxicity of different positional isomers of 5-(9-acridinylamino)toluidines and 5-(9-acridinylamino)anisidines:
| Compound Series | Order of Cytotoxicity | Reference |
| 5-(9-acridinylamino)toluidines | AOTs ≈ APTs > AMTs | onua.edu.ua |
| 5-(9-acridinylamino)anisidines | AOAs > AMAs > APAs | onua.edu.ua |
Correlation Between DNA Binding, Topoisomerase Inhibition, and Cellular Effects
The biological activity of Phenol, p-(9-acridinylamino)- and its analogues is primarily mediated through their interaction with DNA and the nuclear enzyme topoisomerase II. cust.edu.twmdpi.com These compounds act as DNA intercalators, inserting their planar acridine ring between the base pairs of the DNA helix. oup.com This intercalation can disrupt normal DNA processing and can also lead to the inhibition of topoisomerase II, an enzyme essential for DNA replication and chromosome segregation. mdpi.comoup.com
There are two main mechanisms by which these compounds inhibit topoisomerase II: by directly inhibiting its catalytic activity or by stabilizing the "cleavable complex," a transient intermediate in the enzyme's reaction cycle where the DNA is cut. nih.govnih.gov Stabilization of this complex leads to the accumulation of DNA strand breaks, which can trigger apoptosis or cell death. mdpi.comnih.gov
While DNA binding is a prerequisite for activity, there is not always a direct correlation between the strength of DNA binding and cytotoxicity across all derivatives. cust.edu.tw However, for specific series of compounds, a good correlation has been observed between the ability to induce topoisomerase II-mediated DNA strand breaks (both in vitro and in whole cells) and their cytotoxicity. nih.gov For example, a study on a series of 9-anilinoacridines showed that selected compounds that stimulated DNA topoisomerase II-mediated DNA strand breaks in intact cells also exhibited corresponding levels of cytotoxicity. nih.gov This suggests that the ability to trap the cleavable complex is a critical determinant of the cellular effects of these compounds. cust.edu.tw
Computational Approaches in SAR/QSAR
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools in the study of Phenol, p-(9-acridinylamino)- and its analogues. mdpi.comsciencepublishinggroup.com QSAR seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciencepublishinggroup.com This is achieved by correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with a measured biological endpoint, such as cytotoxicity or enzyme inhibition. mdpi.com
QSAR studies on 9-anilinoacridine congeners have consistently highlighted three critical factors influencing their activity:
Electronic effects: The electronic properties of substituents are associated with the drug's interaction at its binding site. onua.edu.ua
Hydrophobicity: The lipophilicity or hydrophobicity of the molecule affects its ability to enter the active site. onua.edu.ua
Steric effects: The size and shape of substituents influence how well the drug binds to its target macromolecule. onua.edu.ua
These computational models allow for the prediction of the biological activity of novel, unsynthesized compounds, thereby guiding the design and optimization of more potent and selective drug candidates. mdpi.com By understanding the key structural features that drive activity, researchers can rationally design new analogues with improved therapeutic potential. For instance, QSAR models can help in selecting substituents that enhance favorable properties like DNA binding or topoisomerase II inhibition while minimizing undesirable characteristics. researchgate.netdergipark.org.tr
Predictive Modeling for Biological Activity
The biological activity of 9-anilinoacridine derivatives, including the specific compound Phenol, p-(9-acridinylamino)-, is intricately linked to their chemical structure. Predictive modeling through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses has been instrumental in understanding and optimizing the therapeutic potential of this class of compounds, particularly in the context of their anticancer properties. researchgate.netceon.rs
Early and extensive QSAR studies on 9-anilinoacridines have consistently identified three critical factors that govern their antitumor activity:
Electronic Effects: The electronic nature of substituents on both the acridine and anilino rings significantly influences the drug's interaction with its biological target, often the DNA-topoisomerase II complex. ceon.rsonua.edu.ua
Steric Effects: The size and shape of the substituents impact the binding affinity of the compound to its target macromolecule. ceon.rsonua.edu.ua
These models are built upon extensive experimental data from series of synthesized analogues, where systematic modifications are made to the parent structure and the corresponding changes in biological activity are quantified.
Detailed Research Findings
Research has extensively explored the modification of the 9-anilinoacridine scaffold to enhance cytotoxic activity against tumor cells. A significant body of work has focused on the substitution patterns on the anilino ring and the acridine chromophore.
One key finding is the influence of electron-donating groups on the anilino ring. It has been reported that the presence of an electron-donating methoxy (-OCH3) group on the anilino ring of 9-anilinoacridine derivatives enhances their antitumor potency. ceon.rsonua.edu.ua This suggests that the hydroxyl (-OH) group in Phenol, p-(9-acridinylamino)-, being an electron-donating group, would also contribute favorably to its biological activity. The increased electronegativity of the anilino ring is thought to positively affect the drug/enzyme interaction and, consequently, its cytotoxicity. onua.edu.ua
To investigate these relationships, series of 5-(9-acridinylamino)-m-anisidines (AMAs), 5-(9-acridinylamino)-o-anisidines (AOAs), and 5-(9-acridinylamino)-p-anisidines (APAs) were synthesized and evaluated for their cytotoxic effects. onua.edu.ua The position of the methoxy group on the anilino ring was found to be critical, with the order of potency generally being AOAs > AMAs > APAs. onua.edu.ua The reason for the lower cytotoxicity of the para-substituted derivatives (APAs) was not fully elucidated, but these studies highlight the sensitivity of the biological activity to the precise positioning of substituents. onua.edu.ua
Further modifications to the acridine ring itself have also yielded important SAR insights. For instance, the addition of substituents like -CONHCH2CH2NMe2 and -Me at the C4 and C5 positions of the acridine core in certain anisidine derivatives led to significant cytotoxicity against human tumor cell growth in vitro. onua.edu.ua This indicates that the drug/DNA interaction, influenced by these acridine substituents, is a primary determinant of cytotoxicity. onua.edu.ua
The table below presents data from a study on various 9-anilinoacridine derivatives, illustrating the impact of substitutions on their in vivo antitumor activity against Ehrlich carcinoma.
| Compound | Dose (mg/kg) | Tumor Volume Inhibition (%) | Reference |
|---|---|---|---|
| Amsacrine (B1665488) (m-AMSA) | 10 | ~40 | sci-hub.box |
| Derivative IIb | 10 | Significant reduction | sci-hub.box |
| Derivative IIIa | 10 | Significant reduction | sci-hub.box |
| Derivative IIIb | 10 | ~40 | sci-hub.box |
Derivative IIb: 9-(2'-Methoxy-4'-methansulfonamido-anilino)-2-methoxy-6-chloro-azaacridine Derivative IIIa: 9-(2'-Methoxy-4'-methansulfonamido-anilino)-2-methoxy-6-chloroacridine Derivative IIIb: 9-(2'-Methoxy-4'-methansulfonamido-anilino)-2-methoxy-6-chloro-azaacridine chloride
Another study focused on 3D-QSAR analysis of oxazine-substituted 9-anilinoacridines, which showed significant antitumor activity against Dalton's Lymphoma Ascites (DLA) cells. researchgate.net The developed models helped to identify key steric and electrostatic features contributing to the activity, providing a predictive framework for designing new, more potent analogues. researchgate.net The cytotoxicity of these compounds is summarized in the following table.
| Compound | CTC50 (µM) | Reference |
|---|---|---|
| 4b | 0.125 - 0.352 | researchgate.net |
| 4c | 0.125 - 0.352 | researchgate.net |
| 4e | 0.125 - 0.352 | researchgate.net |
| 4j | 0.125 - 0.352 | researchgate.net |
Compound 4b: N-(4-(2-amino-4-(4-methoxyphenyl)-2H-1,3-oxazin-6-yl)phenyl)acridin-9-amine Compound 4c: N-(4-(2-amino-4-(3,4-dimethoxyphenyl)-2H-1,3-oxazin-6-yl)phenyl)acridin-9-amine Compound 4e: N-(4-(2-amino-4-(4-chlorophenyl)-2H-1,3-oxazin-6-yl)phenyl)acridin-9-amine Compound 4j: (E)-1-(4-(acridin-9-ylamino)phenyl)pent-2-en-1-one precursor
These predictive models, derived from SAR and QSAR analyses, are crucial for the rational design of novel acridine derivatives. By understanding the structural requirements for potent biological activity, researchers can focus on synthesizing compounds with a higher probability of therapeutic success, thereby streamlining the drug discovery process. sci-hub.boxdnu.dp.ua The mechanism often involves the inhibition of DNA topoisomerase II, where the acridine moiety intercalates into DNA, and the side chains interact with the enzyme, stabilizing the DNA-drug-enzyme ternary complex. dnu.dp.uaresearchgate.net
Advanced Characterization and Computational Studies
Spectroscopic Techniques for Structural Elucidation and Interaction Analysis
Spectroscopic methods are indispensable tools for probing the molecular structure and interaction dynamics of "Phenol, p-(9-acridinylamino)-". Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy each offer a unique window into the molecule's characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise atomic arrangement within a molecule. For "Phenol, p-(9-acridinylamino)-" and its analogs, ¹H and ¹³C NMR studies provide definitive evidence of their chemical structures.
In a related compound, 3-(acridin-9-ylamino)phenol (B7742526), ¹H NMR data in DMSO-d₆ shows characteristic signals for the aromatic protons of the acridine (B1665455) and phenol (B47542) rings, as well as a singlet for the phenolic hydroxyl proton. smolecule.com Similarly, ¹³C NMR spectroscopy reveals distinct peaks for the phenolic C-O carbon and the aromatic carbons of both ring systems. smolecule.com For instance, in a series of 5-(9-acridinylamino)anisidine derivatives, the chemical shifts of the methoxy (B1213986) (OMe) group protons in ¹H NMR spectra were used to distinguish between different isomers. onua.edu.ua The structural assignments for novel oxazine (B8389632) substituted 9-anilinoacridines have also been confirmed using a combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry. ijpsonline.comijpsonline.com
Table 1: Representative ¹H NMR Data for a Related 9-Anilinoacridine (B1211779) Derivative
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Reference |
| 8.35–8.28 | m | 2H | Acridine H-1 and H-8 | smolecule.com |
| 7.95–7.88 | m | 2H | Acridine H-4 and H-5 | smolecule.com |
| 7.72–7.65 | m | 4H | Remaining acridine and phenolic ring protons | smolecule.com |
| 6.92 | s | 1H | Phenolic -OH (exchangeable with D₂O) | smolecule.com |
This table is based on data for 3-(acridin-9-ylamino)phenol and is illustrative of the types of signals observed for this class of compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within "Phenol, p-(9-acridinylamino)-". The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophore system.
The UV-Vis spectrum of the related 3-(acridin-9-ylamino)phenol displays absorption maxima characteristic of the acridine chromophore's π→π* transitions. smolecule.com The position of these bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. researchgate.net Studies on N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide hydrochloride (m-AMSA), a related compound, have shown that the absorption maxima shift in different solvents due to varying solute-solvent interactions. researchgate.net This includes general dipolarity/polarizability effects in aprotic solvents and specific hydrogen bonding interactions in protic solvents. researchgate.net The pH of the solution can also significantly affect the UV-Vis spectrum, as seen in phenol, where a shift to longer wavelengths (bathochromic shift) is observed upon formation of the phenoxide ion in basic conditions. hnue.edu.vn
Interaction with biological targets such as DNA can also induce changes in the UV-Vis spectrum. For example, the binding of 7-MEOTA-THA thio-/ureas to calf thymus DNA (ctDNA) resulted in a hypochromic shift (decrease in absorbance) and in some cases, a small bathochromic shift, suggesting an interaction, likely groove binding or electrostatic interactions. nih.gov
Table 2: UV-Vis Absorption Maxima for a Related 9-Anilinoacridine Derivative
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition | Reference |
| 264 nm | ~12,400 L·mol⁻¹·cm⁻¹ | π→π | smolecule.com |
| 360 nm | ~8,200 L·mol⁻¹·cm⁻¹ | π→π | smolecule.com |
This table is based on data for 3-(acridin-9-ylamino)phenol.
Fluorescence Spectroscopy for Ligand-Biomolecule Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the interactions between fluorescent molecules like "Phenol, p-(9-acridinylamino)-" and biological macromolecules. nih.gov The intrinsic fluorescence of the acridine moiety allows for the investigation of binding events through changes in fluorescence intensity, emission wavelength, and polarization.
Fluorescence quenching experiments are commonly used to characterize these interactions. nih.gov When a ligand binds to a biomolecule, its fluorescence may be quenched (decreased) or enhanced. This quenching can occur through static or dynamic mechanisms. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, while dynamic quenching results from collisional deactivation of the excited state.
For instance, the interaction of new 7-MEOTA-tacrine heterodimers with calf thymus DNA (ctDNA) was studied using fluorescence quenching. The results indicated a static quenching mechanism, suggesting the formation of a complex between the heterodimers and DNA. nih.gov The thermodynamic parameters derived from these studies can reveal the nature of the binding forces, such as hydrophobic interactions. nih.gov Similarly, the binding of various 9-substituted acridine and azacridine derivatives to calf thymus DNA has been investigated through fluorescence quenching, providing insights into their DNA affinities. sci-hub.box
Chromatographic and Separation Methodologies in Research
Chromatographic techniques are essential for the purification, separation, and analysis of "Phenol, p-(9-acridinylamino)-" and its derivatives from reaction mixtures and biological samples.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis and purification of 9-anilinoacridine compounds. helixchrom.com It is used for both analytical purposes, such as purity assessment and quantitative analysis, and for preparative purposes to isolate pure compounds for further studies. le.ac.uk
In the synthesis of 9-aminoacridine (B1665356) derivatives, HPLC is used to monitor the progress of reactions and to determine the purity of the final products. google.com For example, the purity of 9-aminoacridine derivatives bearing acidic groups was confirmed to be over 94% by HPLC. google.com Different HPLC methods can be developed for the simultaneous determination of phenol and related compounds in various matrices. scirp.org For instance, a reversed-phase HPLC method has been used for the analysis of 4'-(9-acridinylamino)methanesulfon-m-anisidide (AMSA) and its metabolites. dss.go.th Semi-preparative HPLC is also employed to purify compounds from complex mixtures, such as the isolation of peptaibiotics from Trichoderma. researchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling provide valuable theoretical insights into the structure, properties, and interactions of "Phenol, p-(9-acridinylamino)-" at the atomic level. These methods complement experimental data and can guide the design of new derivatives with enhanced properties.
Density Functional Theory (DFT) calculations can be used to predict the three-dimensional conformation of the molecule. For the related 3-(acridin-9-ylamino)phenol, computational models suggest a dihedral angle between the acridine and phenol planes that minimizes steric hindrance. smolecule.com Molecular modeling studies have also been instrumental in understanding the interactions of 9-anilinoacridine derivatives with their biological targets. For example, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies have been performed on novel oxazine substituted 9-anilinoacridines to correlate their structural features with their antitumor activity. ijpsonline.comijpsonline.com Furthermore, molecular modeling has been used to investigate the binding of 7-MEOTA-tacrine heterodimers to cholinesterases and to study the dual inhibition of topoisomerase II and Hsp90. nih.govacs.org These computational approaches are powerful tools for rational drug design and for understanding the molecular basis of biological activity. science.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has been a important tool in understanding the electronic properties and reactivity of acridine derivatives, including Phenol, p-(9-acridinylamino)-. DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, have been employed to predict the three-dimensional conformation of related molecules like Phenol, m-(9-acridinylamino)-. These calculations predicted a dihedral angle of 38.7° between the acridine and phenol planes, a conformation that minimizes steric hindrance. smolecule.com The nearly planar geometry of the amino group facilitates resonance with the acridine's π-system. smolecule.com
Studies on similar phenolic compounds have utilized DFT to analyze structural properties, thermochemical descriptors, and boundary molecular orbitals (HOMO and LUMO). For instance, in a study of p-nitrophenol, p-aminophenol, and p-methylphenol, DFT calculations helped in understanding their chemical reactivity. The electronic structure of many-electron systems, which is fundamental to understanding chemical reactivity, has been explored using advanced methods like the density-matrix renormalization group, which provides exact ground states for comparison with DFT results. aps.org Furthermore, DFT has been used to study the basicities of 9-substituted acridine-4-carboxamides, which is crucial for understanding their behavior under physiological conditions. researchgate.net
Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Complex Characterization
Molecular dynamics (MD) simulations are a powerful computational method for investigating the dynamic interactions between ligands like Phenol, p-(9-acridinylamino)- and biological macromolecules. nih.govresearchgate.net These simulations provide atomic-level insights into the conformational changes and fluctuations of proteins and nucleic acids upon ligand binding. researchgate.net
MD simulations have been successfully used to study the formation and dissociation of protein-ligand complexes, such as the insulin-phenol complex. nih.gov In these simulations, the process of a ligand unbinding from a protein can be modeled by defining a reaction coordinate, such as the distance between the center of mass of the ligand and the protein. nih.gov This allows for the calculation of the free energy profile and the determination of equilibrium and kinetic constants. nih.gov The insights gained from such simulations are invaluable for understanding the mechanisms of drug action and for the design of new therapeutic agents. nih.govuzh.ch Automated online tools like WebGro, which utilizes the GROMACS simulation package, have made MD simulations more accessible to a broader range of researchers for studying protein-ligand interactions. uams.edu These simulations are crucial in computational biology for applications such as protein-ligand docking, studying the effects of mutations, and understanding the flexibility of biological molecules. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping and HOMO-LUMO Analysis
Molecular electrostatic potential (MEP) mapping and the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are essential computational tools for predicting the reactive sites of a molecule. ijaemr.comresearchgate.net The MEP provides a visual representation of the charge distribution on the molecule's surface, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are prone to nucleophilic attack. ijaemr.comthaiscience.infotci-thaijo.org
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. ijaemr.comthaiscience.info A smaller gap suggests higher reactivity. ijaemr.com For example, in a study of various aniline (B41778) derivatives, the HOMO-LUMO gap was used to determine that p-isopropylaniline is more stable than p-nitroaniline. thaiscience.info In the context of Phenol, p-(9-acridinylamino)-, MEP and HOMO-LUMO analysis can identify the nucleophilic and electrophilic centers, providing insights into its interaction with biological targets like DNA. researchgate.net For instance, in related phenol compounds, the hydroxyl oxygen atom is identified as a region of high electron density (nucleophilic), while the hydrogen of the hydroxyl group is electron-deficient (electrophilic). ijaemr.com
Solvatochromic Behavior and Solute-Solvent Interactions
The study of solvatochromism, which is the change in the color of a solute with a change in the polarity of the solvent, provides valuable information about the nature of solute-solvent interactions. The solvatochromic behavior of a related compound, N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide hydrochloride (m-AMSA), has been investigated in various organic solvents. researchgate.net The study analyzed the shifts in the electronic absorption maxima using different solvent polarity scales and found that in aprotic solvents, the interactions are mainly due to general dipolarity/polarizability effects. researchgate.net In protic solvents, however, specific interactions involving hydrogen bond formation are also significant. researchgate.net
Computational models have been developed to predict the solvatochromic behavior of phenolic compounds. nih.gov For p-phenolate-based dyes, the solvatochromism is correlated with the multireferential character of their ground-state wave function. nih.gov The study of phenol blue in binary mixtures has also been used to understand local composition enhancement in the critical region of solvents. nih.gov These studies on related compounds suggest that the solvatochromic behavior of Phenol, p-(9-acridinylamino)- would be influenced by both non-specific and specific solute-solvent interactions, particularly hydrogen bonding in protic environments. researchgate.netresearchgate.net
X-ray Crystallography for Molecular and Crystal Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While no single-crystal X-ray structures of Phenol, p-(9-acridinylamino)- have been explicitly reported in the provided context, the structures of numerous related acridine derivatives have been determined using this technique. amercrystalassn.org
For instance, the crystal structure of the topoisomerase II poison 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide bound to a DNA hexanucleotide has been elucidated, providing critical insights into its mechanism of action. scholaris.ca Similarly, the crystal structure of a palladium complex with 9-aminoacridine revealed how the acridine molecule binds to the metal ion. researchgate.net Although a crystal structure for the specific title compound is not available, computational models based on DFT have been used to predict its conformation. smolecule.com These computational predictions, while valuable, await experimental verification through X-ray crystallography to confirm the precise molecular and crystal structure.
Derivative Synthesis and Exploration of Novel Analogues
Design and Synthesis of Phenol (B47542), p-(9-Acridinylamino)- Derivatives for Enhanced Activity
The core strategy in medicinal chemistry to improve the efficacy and therapeutic index of a lead compound involves systematic structural modifications. For Phenol, p-(9-acridinylamino)-, these efforts have concentrated on three primary areas: the acridine (B1665455) core, the phenolic hydroxyl group, and the creation of hybrid molecules.
Modifications on the Acridine Core Structure
The tricyclic acridine ring is a critical component for the biological activity of this class of compounds, often facilitating intercalation into DNA. e-journals.in Researchers have explored various substitutions on the acridine nucleus to modulate this activity.
Key modifications have included the introduction of amino groups at the 3 and 6 positions. For instance, the synthesis of 3,6-diamino-9-anilinoacridine derivatives has been shown to significantly enhance antimalarial activity. openmedicinalchemistryjournal.com This is attributed to an altered mode of action, potentially targeting parasite DNA topoisomerase II. asm.org
Another approach involves the introduction of chloro and methoxy (B1213986) groups. The synthesis of 6-chloro-2-methoxyacridine (B15215803) derivatives has yielded compounds with potent antimalarial properties. openmedicinalchemistryjournal.com Furthermore, the addition of substituents at the C4 and C5 positions of the acridine chromophore has been investigated, with derivatives bearing certain functionalities exhibiting significant cytotoxicity against human tumor cell growth. onua.edu.ua
The synthesis of these modified acridine cores typically begins with a substituted N-phenylanthranilic acid, which is then cyclized to form the corresponding 9-chloroacridine (B74977) derivative. e-journals.in This intermediate can then be reacted with the appropriate aniline (B41778) to yield the target 9-anilinoacridine (B1211779).
Table 1: Examples of Acridine Core Modifications and Their Reported Activities
| Modification on Acridine Core | Reported Activity |
|---|---|
| 3,6-diamino substitution | Enhanced antimalarial activity openmedicinalchemistryjournal.comasm.org |
| 6-chloro-2-methoxy substitution | Potent antimalarial activity openmedicinalchemistryjournal.com |
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group on the p-aminobenzyl moiety offers a prime site for derivatization to alter the compound's physicochemical properties, such as solubility and membrane permeability. Classical derivatization strategies for phenolic hydroxyls include etherification and esterification. nih.gov
While direct nucleophilic substitution of the phenolic hydroxyl is challenging due to p-π conjugation, it can be achieved under specific conditions, particularly when electron-withdrawing groups are present on the phenolic ring. nih.gov In basic conditions, the formation of a more nucleophilic phenoxide ion can facilitate reactions with alkylating agents. smolecule.com Such modifications can lead to the development of more potent derivatives. For instance, derivatization with N-mustard groups has been explored to enhance antitumor efficacy. smolecule.com
Hybrid Compounds Incorporating Other Bioactive Pharmacophores
A promising strategy in drug design is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity to achieve a synergistic or multi-target effect. nih.gov This approach has been applied to Phenol, p-(9-acridinylamino)- to potentially overcome drug resistance and enhance therapeutic efficacy. nih.govsemanticscholar.org
Examples of this strategy include the synthesis of 9-anilinoacridine triazine hybrids, which have demonstrated potent antimalarial activity. researchgate.net These hybrids are designed to target multiple pathways within the parasite. Another area of exploration involves linking the acridine scaffold to other heterocyclic systems known for their biological activity, such as pyrazole. rjptonline.orgresearchgate.net The resulting hybrids have been investigated for their potential as anticancer agents. biolifesas.org The synthesis of these hybrid compounds often involves coupling the 9-chloroacridine intermediate with a molecule containing the second pharmacophore and a suitable linking group. researchgate.netchemisgroup.us
Development of 9-Anilinoacridine Analogs with Modified Side Chains
In addition to modifying the acridine core and the phenolic hydroxyl group, significant research has focused on altering the anilino side chain of 9-anilinoacridines.
Investigation of Substituted Aniline Moieties (e.g., Anisidines, Toluidines)
The substitution pattern on the aniline ring plays a crucial role in the biological activity of 9-anilinoacridines. Researchers have synthesized and evaluated a wide range of derivatives with substituted anilines, including anisidines (methoxy-substituted anilines) and toluidines (methyl-substituted anilines). onua.edu.ua
A study on 5-(9-acridinylamino)anisidines, which included ortho-, meta-, and para-isomers, revealed that the position of the methoxy group significantly influences cytotoxicity. onua.edu.ua The synthesis of these compounds typically involves the condensation of a methoxy-substituted phenylenediamine with a 9-chloroacridine derivative. onua.edu.ua The structure-activity relationship studies indicated that the relative potency of these isomers varied, highlighting the sensitivity of the biological activity to the precise positioning of substituents on the aniline ring. onua.edu.ua
N-Alkylated and Other Amine-Substituted Acridine Analogues
N-alkylation of the amino group linking the acridine and aniline rings, or the introduction of other amine-containing side chains, represents another avenue for derivatization. e-journals.in The synthesis of N-substituted acridones has been achieved by treating the corresponding acridone (B373769) with an alkyl halide in a basic medium. conicet.gov.ar
Metal Complexation and Coordination Chemistry of 9-Aminoacridine (B1665356) Scaffolds
The versatile coordination chemistry of the 9-aminoacridine scaffold, including "Phenol, p-(9-acridinylamino)-", has been extensively explored to develop novel metal-based therapeutic agents. The nitrogen atoms at the N(10) position of the acridine ring and the exocyclic amino group at the C9 position serve as primary coordination sites for a variety of metal ions. nih.govub.edu This has led to the synthesis of a diverse range of metal complexes with unique structural features and promising biological activities. nih.govub.eduacs.org
Synthesis and Characterization of Metal Derivatives
The synthesis of metal complexes of 9-aminoacridine derivatives typically involves the reaction of the appropriate 9-aminoacridine ligand with a metal salt or a pre-synthesized metal precursor in a suitable solvent. nih.govub.edu The resulting complexes are then characterized using a combination of spectroscopic and analytical techniques to elucidate their structure and coordination geometry.
A variety of metal ions, including platinum(II), palladium(II), ruthenium(II), and copper(II), have been incorporated into the 9-aminoacridine framework. nih.govub.eduacs.orgiucr.org For instance, new palladium(II) and platinum(II) complexes containing the 9-aminoacridine (9AA) ligand have been prepared and characterized. nih.govnih.gov In some cases, the 9-aminoacridine ligand acts as a bidentate (C,N)⁻ group, coordinating to the metal ion through the imine nitrogen atom and a carbon atom of the acridine ring, forming a five-membered ring. nih.govresearchgate.net This mode of coordination has been confirmed by X-ray diffraction studies for a palladium complex, [Pd(9AA)(μ-Cl)]₂ · 2DMF. nih.govresearchgate.net
Mononuclear complexes have also been synthesized. For example, a platinum complex with the formula [Pt(9AA)Cl(DMSO)] was obtained through the direct reaction of 9-aminoacridine with [PtCl₂(DMSO)₂]. ub.eduresearchgate.net In other studies, palladium(II) and platinum(II) complexes with 9-aminoacridine have been prepared where the ligand coordinates in a monodentate fashion through the endocyclic nitrogen atom. researchgate.net
The synthesis of these metal derivatives often involves straightforward reaction conditions, such as refluxing the reactants in a suitable solvent like methanol. nih.govub.edu The resulting complexes are typically characterized by Fourier-transform infrared (FT-IR) spectroscopy, and various nuclear magnetic resonance (NMR) techniques, including ¹H, ¹³C, and ¹⁹⁵Pt NMR. nih.govnih.gov These analytical methods provide crucial information about the coordination environment of the metal ion and the structural integrity of the 9-aminoacridine ligand upon complexation.
| Complex | Metal Ion | Coordination Mode | Characterization Techniques | Reference |
| [Pd(9AA)(μ-Cl)]₂ · 2DMF | Palladium(II) | Bidentate (C,N)⁻ | X-ray Diffraction, FT-IR, NMR | nih.govresearchgate.net |
| [Pt(9AA)Cl(DMSO)] | Platinum(II) | Bidentate (C,N)⁻ | FT-IR, NMR | ub.eduresearchgate.net |
| [Pd(dmba)(N10-9AA)(PPh₃)]ClO₄ | Palladium(II) | Monodentate (N10) | X-ray Diffraction, NMR | acs.orgresearchgate.net |
| [Pt(dmba)(N9-9AA)(PPh₃)]ClO₄ | Platinum(II) | Monodentate (N9) | X-ray Diffraction, NMR | acs.orgresearchgate.net |
Implications for Modulating Biological Activity
The coordination of metal ions to the 9-aminoacridine scaffold has profound implications for the biological activity of the parent compound. This strategy aims to combine the DNA intercalating properties of the acridine ring with the covalent binding capabilities of the metal center, potentially leading to enhanced therapeutic efficacy. nih.govub.edu
Metal complexes of 9-aminoacridine derivatives have demonstrated significant potential as anticancer agents. nih.govacs.org The introduction of a metal center can alter the mechanism of action compared to the free ligand. While the acridine moiety can intercalate between the base pairs of DNA, the metal ion can form covalent bonds with the DNA bases, leading to a more potent and persistent interaction. nih.govub.edu This dual-functionality can result in enhanced cytotoxicity against cancer cells. acs.org
For example, palladium(II) and platinum(II) complexes of 9-aminoacridine have been shown to modify the secondary and tertiary structures of DNA. ub.edunih.gov Atomic force microscopy (AFM) images have revealed noticeable changes in the morphology of plasmid DNA upon interaction with these complexes, which is attributed to the intercalation of the complex between DNA base pairs. nih.govresearchgate.net Furthermore, some of these new palladium and platinum complexes have exhibited greater activity against certain tumor cell lines than the widely used anticancer drug, cisplatin (B142131). acs.orgresearchgate.net Specifically, complexes such as [Pd(dmba)(N10-9AA)(PPh₃)]ClO₄ and [Pt(dmba)(N9-9AA)(PPh₃)]ClO₄ were found to be up to 30-fold more active than cisplatin against the HL-60 tumor cell line. acs.org
The antiproliferative activity of these metal complexes is often evaluated against various human tumor cell lines. For instance, the palladium complex [Pd(9AA)(μ-Cl)]₂ has shown significant antiproliferative activity, albeit less than cisplatin in some cases. nih.govresearchgate.net The ability of these metal complexes to overcome drug resistance is another important aspect. For example, platinum-acridine conjugates have been shown to be active in several resistant cell lines. nih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing p-(9-acridinylamino)phenol derivatives, and how can their structural integrity be validated?
- Methodology : Synthesis typically involves coupling 9-aminoacridine with substituted phenolic intermediates via nucleophilic aromatic substitution or reductive amination. Post-synthesis characterization requires MALDI-TOF mass spectrometry (MS) to confirm molecular weight shifts (e.g., a 1307 Da increase after conjugation with five acridinylamino residues) . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for purity assessment and structural confirmation.
Q. How does p-(9-acridinylamino)phenol interact with DNA, and what experimental techniques are used to study this interaction?
- Mechanistic Insight : The acridine moiety intercalates into DNA base pairs, while the phenolic/anilino substituents stabilize minor groove binding. Techniques include:
- Fluorescence quenching assays to measure binding constants.
- Circular dichroism (CD) to detect conformational changes in DNA helicity.
- Electrophoretic mobility shift assays (EMSA) to assess DNA damage (e.g., via topoisomerase II inhibition) .
Q. What analytical methods are recommended to distinguish p-(9-acridinylamino)phenol from structurally similar derivatives like m-AMSA?
- Analytical Strategy :
- High-resolution MS (HRMS) to differentiate substituents (e.g., -OCH₃ vs. -OH in m-AMSA vs. other derivatives).
- X-ray crystallography or NMR-based NOE experiments to resolve positional isomerism (e.g., para vs. meta substitutions) .
Advanced Research Questions
Q. How do substituent modifications on the acridine or phenolic ring influence cytotoxicity and topoisomerase II inhibition?
- Structure-Activity Relationship (SAR) :
- Experimental Validation : Use in vitro cytotoxicity assays (e.g., MTT) on cancer cell lines and ex vivo topoisomerase II decatenation assays .
Q. What metabolic pathways degrade p-(9-acridinylamino)phenol derivatives, and how can metabolic stability be optimized?
- Metabolic Challenges : Rapid hepatic glucuronidation and sulfation of the phenolic group limit bioavailability.
- Optimization Strategies :
- Introduce PEGylation (e.g., PEG5000-maleimide conjugates) to prolong circulation half-life .
- Replace labile phenolic -OH with bioisosteres (e.g., -CF₃) to block phase II metabolism .
Q. How can researchers resolve contradictions in reported antitumor efficacy across preclinical models?
- Critical Analysis : Discrepancies often arise from:
- Cell line heterogeneity (e.g., P-glycoprotein overexpression in resistant lines).
- Varied assay conditions (e.g., serum concentration affecting drug uptake).
- Recommendations :
- Standardize protocols using NCI-60 panel screening and validate with in vivo xenograft models .
Q. What combinatorial therapies enhance the efficacy of p-(9-acridinylamino)phenol derivatives while mitigating resistance?
- Synergistic Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
